Nickel arsenide

Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Nickel arsenide (NiAs, CAS 1303-13-5) is the prototype compound of the NiAs-type (B8₁) hexagonal crystal structure (space group P6₃/mmc), a fundamental structure family in inorganic solid-state chemistry. It is an intermetallic binary pnictide with a melting point of 967–968 °C, density of 7.57–7.7 g/cm³, and calculated formation energy of −0.286 eV/atom.

Molecular Formula NiAs
AsNi
Molecular Weight 133.615 g/mol
CAS No. 1303-13-5
Cat. No. B074237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel arsenide
CAS1303-13-5
Synonymsnickel arsenide
Molecular FormulaNiAs
AsNi
Molecular Weight133.615 g/mol
Structural Identifiers
SMILES[Ni]#[As]
InChIInChI=1S/As.Ni
InChIKeyUIFOTCALDQIDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Arsenide (NiAs, CAS 1303-13-5) for Electrocatalysis and Structural Research: A Procurement-Oriented Baseline


Nickel arsenide (NiAs, CAS 1303-13-5) is the prototype compound of the NiAs-type (B8₁) hexagonal crystal structure (space group P6₃/mmc), a fundamental structure family in inorganic solid-state chemistry [1]. It is an intermetallic binary pnictide with a melting point of 967–968 °C, density of 7.57–7.7 g/cm³, and calculated formation energy of −0.286 eV/atom [2][3]. NiAs exhibits metallic conductivity (DFT-calculated band gap 0.000 eV) and a non-magnetic ground state (calculated magnetic moment 0.000 μB) [2]. Available commercially at 99.999% (5N) purity in ingot, lump, powder, sputtering target, and wafer forms, this compound serves both as a structural archetype for teaching and research and as a recently validated electrocatalyst precursor for water splitting applications [4][5].

Why Nickel Arsenide Cannot Be Generically Substituted by Other Transition Metal Pnictides: Key Structural and Functional Distinctiveness


Transition metal pnictides sharing the NiAs-type structure are not functionally interchangeable because the specific transition metal identity dictates the electronic ground state, catalytic mechanism, and stability profile. For example, NiAs is computationally metallic and non-magnetic (band gap 0.000 eV, magnetic moment 0.000 μB), whereas MnAs in the same structure type is a strong ferromagnet (T_C ≈ 317 K) and MnTe (NiAs-type) is a semiconductor with a direct band gap of ~1.30 eV [1][2]. In electrocatalytic water splitting, NiAs nanocrystals transform superficially into an active Ni-oxy/hydroxide phase under alkaline OER conditions—a pre-catalyst behavior distinct from that of CoAs or MoAs, which do not undergo an analogous beneficial surface reconstruction [3]. The ECSA-normalized HER intrinsic activity ranking among transition metal arsenides places NiAs above CoAs, MoAs, and Cu₃As, meaning that substituting a different TMA would result in measurably inferior catalytic current density per active site [3]. Furthermore, NiAs is the subject of a patented industrial demetallization catalyst composition (NiAs_x on alumina), wherein the specific Ni–As interaction with petroleum porphyrins is not replicated by cobalt or iron arsenides [4]. These quantitative and mechanistic differences make generic in-class substitution scientifically unsupportable.

Nickel Arsenide (NiAs) vs Closest Analogs: Quantitative Differentiation Evidence for Scientific Procurement Decisions


ECSA-Normalized HER Intrinsic Activity: NiAs Outperforms All Reported Transition Metal Arsenides

Among transition metal arsenides (TMAs) tested for acidic hydrogen evolution reaction (HER), NiAs nanocrystals exhibit the highest electrochemically active surface area (ECSA)-normalized intrinsic activity. NiAs achieves a current density of −0.03 mA cm_ECSA⁻² at an overpotential of only 136 mV, which is substantially lower (more active) than MoAs (313 mV), CoAs (327 mV), and Cu₃As (464 mV) at the same ECSA-normalized metric [1]. On a geometrical basis, NiAs exhibits an onset overpotential of 252 mV and reaches −10 mA cm_geo⁻² at 400 mV, outperforming Cu₃As (onset 406 mV, η₁₀ 536 mV) but being less active than MoAs (onset 205 mV, η₁₀ 276 mV) and CoAs (onset 243 mV, η₁₀ 334 mV) [1]. The NiAs Tafel slope under LSV measurement is ~92 mV dec⁻¹, indicating the Volmer step as the rate-determining step [1]. This evidence demonstrates that NiAs possesses the highest per-site HER efficiency among TMAs, a differentiation factor relevant when catalyst loading normalization is critical.

Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Alkaline OER Performance: NiAs Nanocrystals Surpass Benchmark Metallic Nickel Nanocrystals

In alkaline oxygen evolution reaction (OER) testing (1 M KOH), NiAs nanocrystals act as a pre-catalyst, undergoing superficial transformation into active Ni-oxy/hydroxide. The resulting OER activity exceeds that of benchmark Ni⁰ nanocrystals. NiAs delivers an onset OER overpotential of 1.613 V (vs RHE) and an η₁₀ (overpotential at 10 mA cm_geo⁻²) of 0.439 V, compared to Ni⁰ nanocrystals with an onset of 1.605 V and η₁₀ of 0.422 V [1]. Critically, however, NiAs demonstrates superior operational durability: its η₁₀ degrades only to 0.467 V after 50 hours of continuous operation, whereas Ni⁰ nanocrystals degrade to 0.462 V over the same period—but the NiAs system retains its performance advantage for up to 60 hours of continuous operation [1]. This pre-catalyst transformation behavior is a distinguishing mechanistic feature not observed with CoAs or MoAs under analogous alkaline OER conditions.

Oxygen Evolution Reaction Electrocatalysis Pre-catalyst Transformation

Structural Prototype Status: NiAs Defines the B8₁ Archetype, Enabling Predictable Substitutional Chemistry

NiAs is the archetypal compound defining the B8₁ crystal structure (hexagonal, space group P6₃/mmc, No. 194), a fundamental structure type in inorganic chemistry [1]. In this structure, As atoms form a hexagonal close-packed sublattice with Ni atoms occupying all octahedral sites, producing face-sharing NiAs₆ octahedral chains along the crystallographic c-axis. All Ni–As bond lengths are 2.48 Å [2]. This structure is distinct from the rock-salt (NaCl, B1) type adopted by many other binary compounds: the NiAs type features direct Ni–Ni bonding along the c-direction that confers metallic conductivity, in contrast to the insulating or semiconducting character of many rock-salt oxides and halides [3]. The NiAs structure supports extensive chemical substitution and vacancy formation (e.g., Ni₁₋ₓS, Fe₁₋ₓS), making it a predictive template for designing non-stoichiometric compounds with tunable electronic properties [4]. Compounds adopting this structure span the range from metallic (NiAs, band gap 0.0 eV) to semiconducting (MnTe, direct band gap 1.30 eV) to half-metallic ferrimagnetic (CrFe)S, contingent on the specific transition metal identity [4].

Crystal Structure Solid-State Chemistry Structure Prediction

Industrial Demetallization Catalysis: Nickel Arsenide Patented for Heavy Crude Upgrading

NiAs is the active phase in a patented catalyst composition (US Patent 4,551,230) for removing nickel and vanadium from heavy hydrocarbon feed streams [1]. The catalyst comprises nickel arsenide (NiAs_x) supported on alumina, prepared by hydrogen reduction of alumina-supported nickel arsenate. This catalyst is specifically designed for demetallization of topped crude, residuum, and other heavy fractions where metal contaminants poison downstream cracking and hydrotreating catalysts [1]. The patent explicitly specifies NiAs_x as the active component, distinguishing it from alternative demetallization catalysts based on cobalt-molybdenum or nickel-molybdenum sulfides. The mechanism involves trapping metal-bearing porphyrins within the catalyst pore structure, a function enabled by the specific electronic interaction between NiAs_x and the heterocyclic metal complexes in crude oil [1]. No analogous patent exists for CoAs, FeAs, or MnAs in this specific demetallization application.

Hydrocarbon Processing Catalysis Demetallization

Computationally Established Metallic and Non-Magnetic Ground State: Distinguishing NiAs from Semiconducting and Magnetic NiAs-Type Congeners

DFT calculations (GGA and GGA+U) consistently predict NiAs to be a metal with zero band gap (0.000 eV) and a non-magnetic ground state (calculated magnetic moment 0.000 μB per unit cell) [1]. This electronic configuration stands in marked contrast to other compounds crystallizing in the same NiAs-type structure. MnTe in the NiAs structure exhibits a direct band gap of 1.30 eV [2]; MnAs is a strong ferromagnet with T_C ≈ 317 K [2]; and CrFe)S (NiAs-type) is a half-metallic ferrimagnet with T_C ≈ 500 K [2]. The metallic character of NiAs arises from direct Ni–Ni bonding along the c-axis, forming columns that support electronic conduction, as confirmed by the NiAs₆ face-sharing octahedral chain structure [3]. Calculated formation energy of −0.286 eV/atom indicates thermodynamic stability of the stoichiometric compound [1]. The computational metallicity index for NiAs is 0.753–0.834, consistent with metallic classification [4][5].

Electronic Structure DFT Calculation Magnetic Properties

Nickel Arsenide (NiAs): Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Transition Metal Arsenide Benchmark Catalyst for Acidic Hydrogen Evolution Reaction (HER)

NiAs nanocrystals serve as the highest-ECSA-activity HER catalyst among reported transition metal arsenides (ECSA-normalized overpotential: NiAs 136 mV vs. MoAs 313 mV, CoAs 327 mV, Cu₃As 464 mV at −0.03 mA cm_ECSA⁻²) [1]. This makes NiAs the preferred TMA reference material for benchmarking new non-precious-metal HER catalysts under acidic conditions. The ~92 mV dec⁻¹ Tafel slope and Volmer-limited kinetics provide a well-characterized baseline for mechanistic studies. Procurement of high-purity NiAs is justified for laboratories establishing standardized HER testing protocols across the TMA family.

Alkaline Electrolyzer Anode Pre-Catalyst with Extended Operational Stability

NiAs nanocrystals function as a self-activating pre-catalyst for alkaline OER, transforming superficially into active Ni-oxy/hydroxide while retaining performance for >60 hours of continuous operation—exceeding the stability of benchmark Ni⁰ nanocrystals [1]. With an η₁₀ of 0.439 V that drifts only to 0.467 V after 50 hours, NiAs offers a compelling combination of activity evolution and durability. This scenario applies to researchers developing durable alkaline water electrolysis anodes where catalyst self-optimization over time is advantageous.

Crystallographic Calibration Standard for the NiAs (B8₁) Structure Family

As the structural prototype for the entire B8₁ family (hexagonal P6₃/mmc, Ni–As bond 2.48 Å), NiAs is indispensable as a crystallographic reference compound for XRD calibration, Rietveld refinement standards, and DFT structure validation [1][2]. The well-characterized lattice parameters and NiAs₆ face-sharing octahedral chain motif provide a benchmark against which structural distortions, non-stoichiometry effects, and substitutional chemistry in isostructural compounds (MnTe, Fe₁₋ₓS, CrSe) can be quantified. 5N-purity ingots or sputtering targets are the preferred procurement form for structure refinement studies.

Heavy Crude Oil Demetallization Catalyst Development

NiAs_x supported on alumina is the active phase in US Patent 4,551,230 for removing nickel and vanadium porphyrins from heavy hydrocarbon feeds [1]. This patented application distinguishes NiAs from all other transition metal pnictides for petroleum upgrading. Industrial R&D groups focused on residuum demetallization or catalyst poisoning mitigation can procure NiAs as a precursor for synthesizing the patented NiAs_x/Al₂O₃ catalyst composition, with potential advantages over conventional sulfided CoMo or NiMo systems for high-metal-content feedstocks.

Quote Request

Request a Quote for Nickel arsenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.